
3,4-Dimethoxyphenyl 3-methoxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxyphenyl 3-methoxyphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of two methoxy groups on the phenyl ring and an ester linkage between the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenyl 3-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethoxyphenyl 3-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the formation of 3,4-dimethoxyphenylacetic acid and 3-methoxyphenol. These products can further participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the ester linkage.
3,4-Dimethoxyphenethylamine: Contains an amine group instead of an ester.
3,4-Dimethoxyphenylpropanoic acid: Similar structure with a propanoic acid group instead of an acetate.
Uniqueness
3,4-Dimethoxyphenyl 3-methoxyphenylacetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity. Its dual methoxy substitution pattern also contributes to its unique properties compared to other phenylacetates .
Propriétés
Formule moléculaire |
C17H18O5 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl) 2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O5/c1-19-13-6-4-5-12(9-13)10-17(18)22-14-7-8-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3 |
Clé InChI |
AIIMMPRHKNZUJA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC(=O)CC2=CC(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


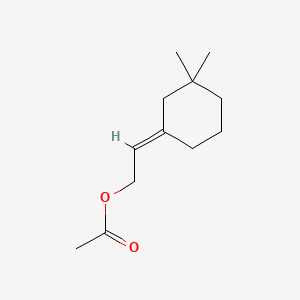
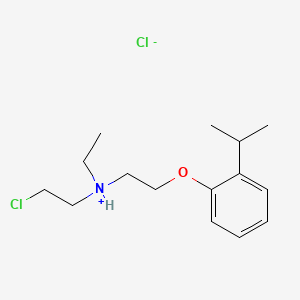
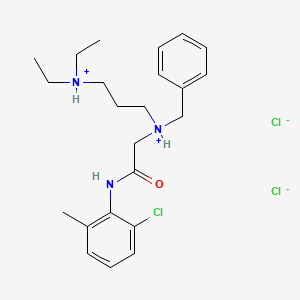
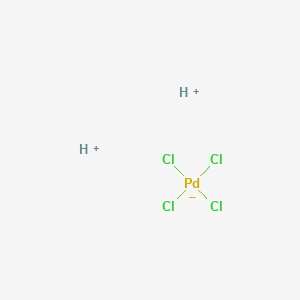
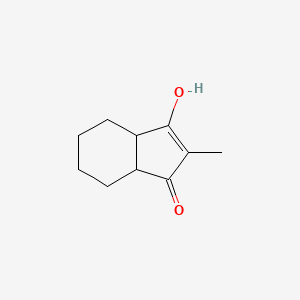
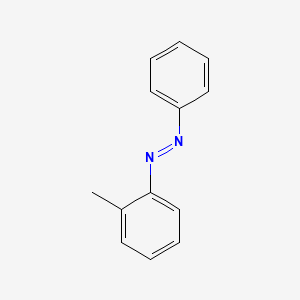

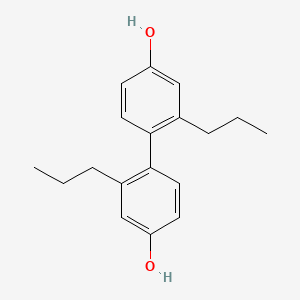
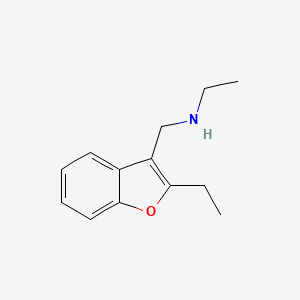

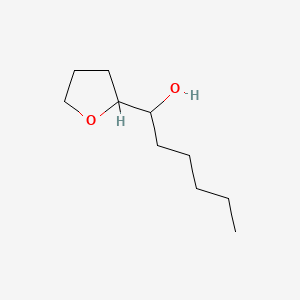


![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
